6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of naphthalene derivatives with boronic acids or boron-containing reagents under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid is reacted with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boron-containing alcohols or amines.
Substitution: Formation of substituted boron compounds with various functional groups.
Scientific Research Applications
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex boron-containing molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including proteins and nucleic acids, leading to alterations in their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenyl-1H-indole: Another boron-containing compound with similar structural features but different functional groups.
Naphthalene-2-boronic acid: A simpler boron-containing compound used in similar synthetic applications.
Uniqueness
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKLPUIBULVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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